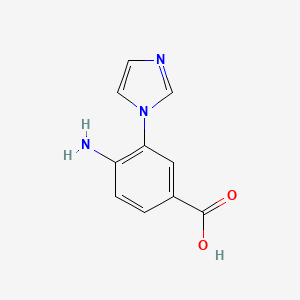

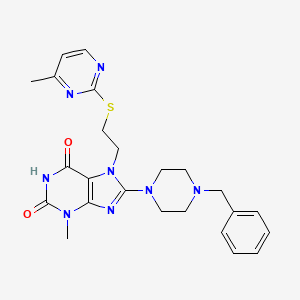

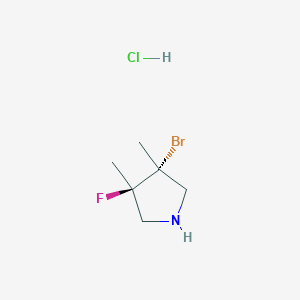

![molecular formula C16H15N3O2S B2472501 N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-99-5](/img/structure/B2472501.png)

N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist and they display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . One of the common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “this compound” would be expected to follow this general structure, with additional functional groups attached.Chemical Reactions Analysis

Pyrimidines exhibit a range of reactions due to their structure and the various functional groups they can contain. For instance, they can exhibit potent inhibitory effects versus the LPS-activated TNF-α generation .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Modifications

The compound N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a part of the broader class of thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied for their potential in various scientific applications. Research has focused on the synthesis of these compounds and their structural modifications to explore their biocidal properties and potential in creating new heterocyclic systems.

Synthesis and Biocidal Properties : The synthesis of thiazolo[3,2-a]pyrimidine derivatives has demonstrated significant biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. These compounds are synthesized through complex reactions involving hydrolysis and cyclization processes, leading to the creation of compounds with excellent biocidal characteristics (Youssef et al., 2011).

Antimicrobial Activity : Further studies have synthesized derivatives of thiazolo[3,2-a]pyrimidine with enhanced antimicrobial activity. The creation of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and their evaluation against microbial strains underline the potential of these compounds in antimicrobial applications (Gein et al., 2015).

Heterocyclic System Creation : The versatility of thiazolo[3,2-a]pyrimidine derivatives extends to their use in the creation of new heterocyclic systems. By undergoing reactions with various reagents, these compounds serve as key intermediates for synthesizing a diverse array of heterocyclic derivatives, highlighting their significance in the field of medicinal chemistry (Fadda et al., 2013).

Insights into Conformational Features and Biological Activities

Research also delves into understanding the conformational features of these compounds and their implications for biological activities.

Conformational Features and Supramolecular Aggregation : Studies on the structural modifications of thiazolo[3,2-a]pyrimidines reveal their impact on supramolecular aggregation and conformational features. These insights are crucial for designing compounds with specific biological activities, as the arrangement of molecules can significantly influence their interactions and functional properties (Nagarajaiah & Begum, 2014).

Synthesis of Novel Derivatives for Biological Evaluation : The continuous synthesis of novel thiazolo[3,2-a]pyrimidine derivatives for biological evaluation showcases their potential in developing new therapeutic agents. These efforts involve characterizing the antimicrobial and anticancer activities of synthesized compounds, which can lead to the discovery of new drugs with significant health benefits (Verma & Verma, 2022).

Mecanismo De Acción

Target of Action

The primary targets of N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are the sirtuins SIRT1, SIRT2, and SIRT3 . These are NAD+ dependent deacetylases that are considered potential targets for metabolic, inflammatory, oncologic, and neurodegenerative disorders .

Mode of Action

This compound interacts with its targets, the sirtuins, by inhibiting their activities . This interaction results in changes in the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

This compound affects the biochemical pathways related to inflammation . The compound’s action on the sirtuins influences the downstream effects on these pathways, leading to changes in the body’s inflammatory response .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of certain vital inflammatory mediators . This results in a reduction in the body’s inflammatory response .

Direcciones Futuras

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that “N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” and similar compounds could have potential future applications in the development of new anti-inflammatory agents.

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-3-11-6-4-5-7-13(11)18-14(20)12-8-17-16-19(15(12)21)10(2)9-22-16/h4-9H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQQSMBFZRXMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

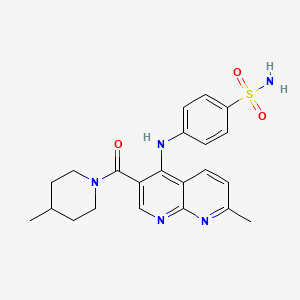

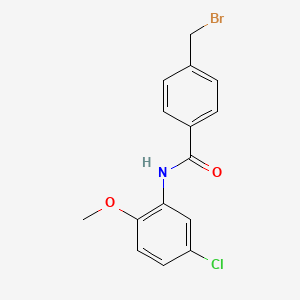

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2472418.png)

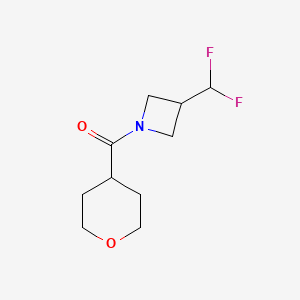

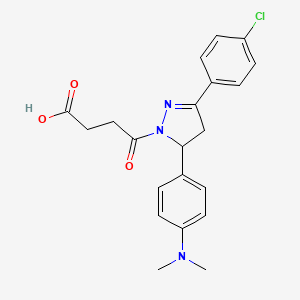

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B2472422.png)

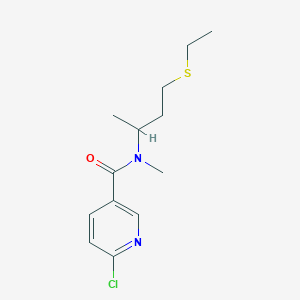

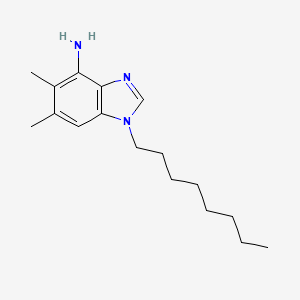

![4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2472428.png)

![Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2472435.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2472438.png)